

# Dimethyl adipate-d4-1 CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dimethyl adipate-d4-1*

Cat. No.: *B12396693*

[Get Quote](#)

## Technical Guide: Dimethyl Adipate-d4-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Dimethyl adipate-d4-1**, a deuterated isotopologue of Dimethyl adipate. This document is intended for use by professionals in research, scientific, and drug development fields, offering key data, experimental considerations, and metabolic pathway information. Deuterated compounds such as **Dimethyl adipate-d4-1** are valuable as internal standards in quantitative analysis or as tracers in studies investigating the pharmacokinetic and metabolic profiles of drugs and other xenobiotics<sup>[1][2]</sup>.

## Core Compound Data

The fundamental chemical and physical properties of **Dimethyl adipate-d4-1** are summarized below.

| Property             | Value                                                     |
|----------------------|-----------------------------------------------------------|
| CAS Number           | 55724-08-8 <a href="#">[1]</a>                            |
| Molecular Formula    | C8H10D4O4 <a href="#">[1]</a>                             |
| Molecular Weight     | 178.22 g/mol <a href="#">[1]</a>                          |
| Appearance           | Colorless to light yellow liquid <a href="#">[1]</a>      |
| Density              | 1.0 ± 0.1 g/cm <sup>3</sup>                               |
| Boiling Point        | 228.7 ± 0.0 °C at 760 mmHg                                |
| Flash Point          | 107.2 ± 0.0 °C                                            |
| Vapor Pressure       | 0.1 ± 0.4 mmHg at 25°C                                    |
| Refractive Index     | 1.423                                                     |
| Solubility           | Soluble in DMSO (≥ 200 mg/mL) <a href="#">[1]</a>         |
| Storage (Pure Form)  | -20°C for 3 years; 4°C for 2 years <a href="#">[1]</a>    |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month <a href="#">[1]</a> |

## Experimental Protocols

Detailed experimental protocols for the synthesis of **Dimethyl adipate-d4-1** are not readily available in public literature. However, its synthesis would logically follow the general principles of Fischer esterification, using d4-labeled adipic acid or a related deuterated precursor. Below are representative protocols for the synthesis of the non-deuterated analogue and the preparation of solutions for in vitro and in vivo studies, which can be adapted for the deuterated compound.

## General Synthesis of Dimethyl Adipate via Esterification

This protocol describes a common method for synthesizing Dimethyl adipate from adipic acid and methanol, which could be adapted using deuterated starting materials.

Materials:

- Adipic acid
- Methanol
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate (for drying)
- Distillation apparatus

**Procedure:**

- In a round-bottom flask, combine adipic acid and an excess of methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
- Heat the mixture to reflux for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
- Filter the mixture to remove the drying agent.
- Purify the crude product by fractional distillation under reduced pressure to obtain pure Dimethyl adipate.

## Preparation of Stock Solutions for In Vitro Experiments

**Objective:** To prepare a high-concentration stock solution of **Dimethyl adipate-d4-1** for use in cell-based assays or other in vitro systems.

## Materials:

- **Dimethyl adipate-d4-1**
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Ultrasonic bath

## Procedure:

- Weigh the desired amount of **Dimethyl adipate-d4-1** in a sterile container.
- Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 200 mg/mL stock, add 1 mL of DMSO to 200 mg of the compound).
- If necessary, use an ultrasonic bath to facilitate dissolution[[1](#)].
- Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[[1](#)].

## Preparation of Formulation for In Vivo Studies (Oral Gavage)

Objective: To prepare a suspension of **Dimethyl adipate-d4-1** suitable for oral administration in animal models.

## Materials:

- **Dimethyl adipate-d4-1**
- Carboxymethylcellulose sodium (CMC-Na)
- Deionized water (ddH<sub>2</sub>O)

**Procedure:**

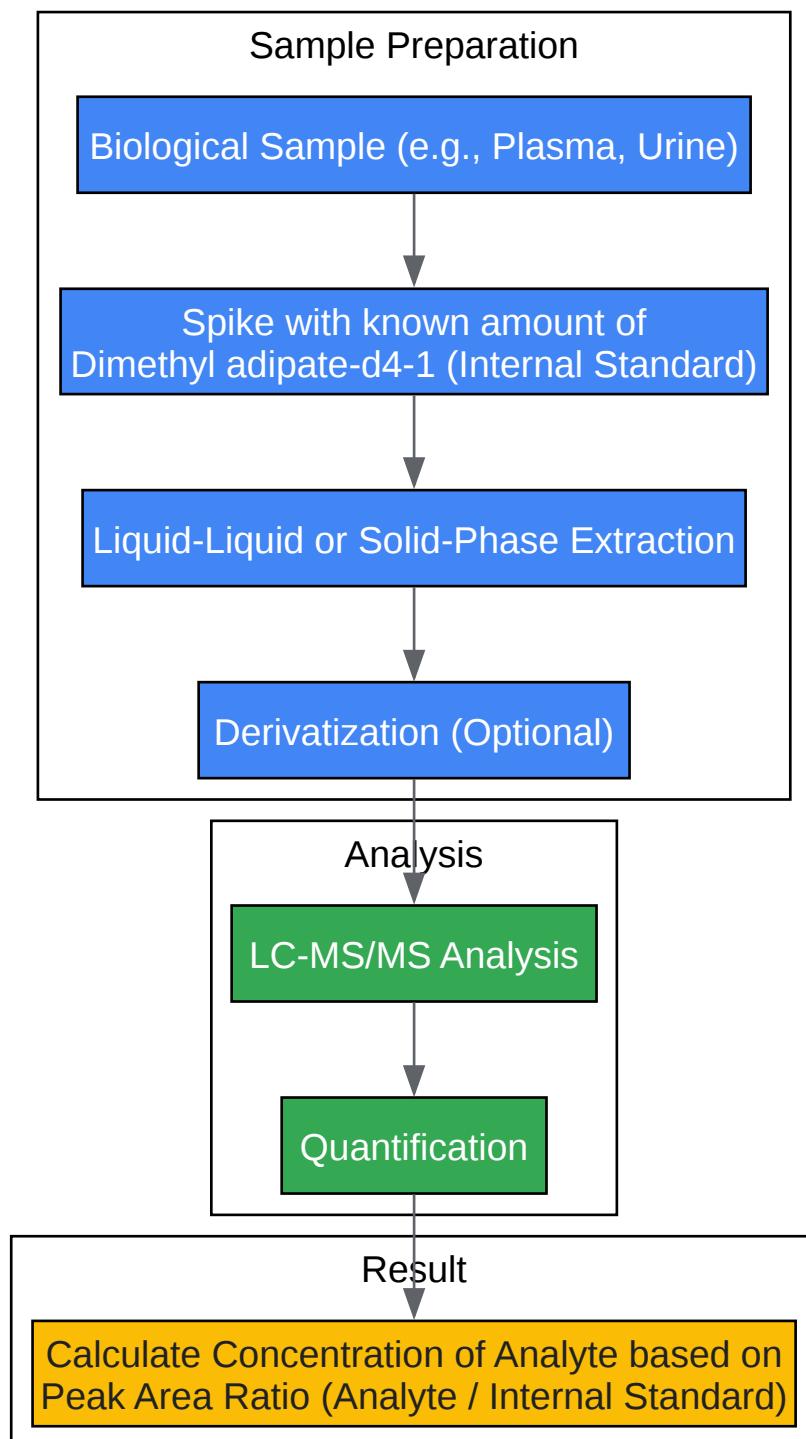
- Prepare a 0.5% (w/v) solution of CMC-Na in ddH<sub>2</sub>O. This will serve as the vehicle.
- Weigh the required amount of **Dimethyl adipate-d4-1**.
- Add the compound to the 0.5% CMC-Na solution.
- Vortex or sonicate the mixture to create a uniform suspension. For example, to prepare 10 mL of a 2.5 mg/mL suspension, add 25 mg of the compound to 10 mL of the 0.5% CMC-Na solution[2].
- Ensure the suspension is well-mixed immediately before each administration to ensure consistent dosing.

## Metabolic Pathway

Dimethyl adipate, like other simple diesters, is expected to undergo hydrolysis by carboxylesterases in the body. This metabolic process is crucial for its clearance and can be a key area of investigation in pharmacokinetic studies. The deuterated labels on **Dimethyl adipate-d4-1** allow it to be distinguished from its endogenous or non-labeled counterparts in biological matrices.

The metabolic pathway likely involves a two-step hydrolysis process.




[Click to download full resolution via product page](#)

Caption: Plausible metabolic pathway of **Dimethyl adipate-d4-1**.

## Experimental Workflow: Isotope Dilution Mass Spectrometry

Isotope-labeled internal standards like **Dimethyl adipate-d4-1** are fundamental to quantitative bioanalysis using isotope dilution mass spectrometry (IDMS). This workflow diagram illustrates

the general process for quantifying an unlabeled analyte (Dimethyl adipate) in a biological sample.



[Click to download full resolution via product page](#)

Caption: General workflow for quantification using an isotope-labeled internal standard.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Dimethyl adipate-d4-1 (Hexanedioic acid dimethyl ester-d4) | Isotope-Labeled Compounds | 55724-08-8 | Invivochem [invivochem.com]
- To cite this document: BenchChem. [Dimethyl adipate-d4-1 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396693#dimethyl-adipate-d4-1-cas-number-and-molecular-weight]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)